molecular formula C12H18O2 B115045 Tuberose lactone CAS No. 153175-57-6

Tuberose lactone

Cat. No. B115045
M. Wt: 194.27 g/mol
InChI Key: YNHBLISDDXOUDQ-CWWKMNTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberose lactone, also known as 3-hydroxy-5-decen-2-one, is a natural lactone compound that is found in tuberose flowers. It has a sweet, floral scent that is widely used in the fragrance industry. Tuberose lactone has also been found to have various biochemical and physiological effects, making it a subject of scientific research in recent years. In

Scientific Research Applications

Tuberose lactone has been found to have various scientific research applications, including its use as a fragrance ingredient, a flavoring agent, and a potential therapeutic agent. Its sweet, floral scent is widely used in the fragrance industry, and it has been shown to have a positive effect on mood and emotion. Tuberose lactone has also been found to have potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of tuberose lactone is not fully understood, but it is believed to act on various receptors in the brain and body. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Tuberose lactone has various biochemical and physiological effects, including its ability to modulate neurotransmitter activity, reduce inflammation, and inhibit cancer cell growth. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Tuberose lactone has several advantages for lab experiments, including its availability, low toxicity, and ability to cross the blood-brain barrier. However, its low solubility in water can make it difficult to work with in some experiments. It is also important to note that the effects of tuberose lactone can vary depending on the concentration and method of administration.

Future Directions

There are several future directions for the study of tuberose lactone, including its potential use as a therapeutic agent for anxiety and mood disorders, as well as its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the mechanism of action of tuberose lactone and its effects on the body. Additionally, the development of new synthesis methods and formulations could lead to the creation of more effective and efficient treatments.

Synthesis Methods

Tuberose lactone can be synthesized through various methods, including chemical synthesis and biotransformation. One of the most commonly used chemical synthesis methods is the Piancatelli reaction, which involves the reaction of a β-ketoester with an aldehyde in the presence of a Lewis acid catalyst. Biotransformation of tuberose lactone can be achieved through the use of microorganisms such as Rhodococcus erythropolis, which can convert fatty acids into lactones.

properties

CAS RN

153175-57-6

Product Name

Tuberose lactone

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-

InChI Key

YNHBLISDDXOUDQ-CWWKMNTPSA-N

Isomeric SMILES

CC/C=C\C/C=C\CC1CCC(=O)O1

SMILES

CCC=CCC=CCC1CCC(=O)O1

Canonical SMILES

CCC=CCC=CCC1CCC(=O)O1

density

0.930-0.938 (15º)

physical_description

Light yellow liquid;  slight herbaceous aroma

solubility

Insoluble in water;  soluble in propylene glycol and ethyl acetate
soluble (in ethanol)

synonyms

TUBEROSELACTONE

Origin of Product

United States

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